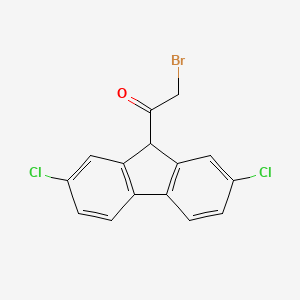
2,7-Dichlorofluorenyl Bromomethyl Ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dichlorofluorenyl Bromomethyl Ketone, also known as this compound, is a useful research compound. Its molecular formula is C15H9BrCl2O and its molecular weight is 356.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Polycyclic Oxygen Aromatics
A study by Kasturi et al. (1993) detailed the one-pot synthesis of polycyclic oxygen aromatics, demonstrating the reaction of 2-bromomethyl-1-(2′-tetrahydropyranyloxy) benzene with tetrachlorocatechol and tetrabromocatechol to form diastereomeric products. This research highlights the utility of bromomethyl compounds in constructing complex aromatic structures Kasturi, Mandal, Sumana, & Rajasekhar, 1993.
Access to Perhalogenated Ketones and Alkenes
Balaraman et al. (2016) demonstrated the sequential chlorination/fluorination of aromatic trifluoroacetylated ketones to yield compounds with a terminal bromochlorofluoromethyl group. This study provides practical access to perhalogenated ketones and alkenes, showcasing the versatility of halogenated ketones in synthetic chemistry Balaraman, Moskowitz, Liu, & Wolf, 2016.
Functionalization of Poly (Aryl Ether Ether Ketone)
Wang and Roovers (1994) explored the functionalization of bromomethyl poly (aryl ether ether ketone), leading to various functionalized forms. This work underscores the role of bromomethyl groups in the modification of polymers and the introduction of diverse functional groups Wang & Roovers, 1994.
Continuous Flow Synthesis of Terminal Epoxides
Von Keutz, Cantillo, and Kappe (2019) developed a scalable procedure for the synthesis of epoxides from ketones using in situ generated bromomethyl lithium. This method highlights the efficiency and selectivity of bromomethyl compounds in continuous flow synthesis, offering a novel route for the synthesis of valuable chemical intermediates von Keutz, Cantillo, & Kappe, 2019.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,7-Dichlorofluorenyl Bromomethyl Ketone involves the reaction of 2,7-dichlorofluorene with bromine to form 2,7-dichlorofluorenyl bromide, which is then reacted with methyl ketone to form the desired product.", "Starting Materials": [ "2,7-dichlorofluorene", "Bromine", "Methyl ketone" ], "Reaction": [ { "Step 1": "2,7-dichlorofluorene is reacted with bromine in the presence of a catalyst to form 2,7-dichlorofluorenyl bromide." }, { "Step 2": "2,7-dichlorofluorenyl bromide is then reacted with methyl ketone in the presence of a base to form 2,7-Dichlorofluorenyl Bromomethyl Ketone." } ] } | |
CAS-Nummer |
53221-22-0 |
Molekularformel |
C15H9BrCl2O |
Molekulargewicht |
356.0 g/mol |
IUPAC-Name |
2-bromo-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone |
InChI |
InChI=1S/C15H9BrCl2O/c16-7-14(19)13-6-11(18)5-9-3-8-4-10(17)1-2-12(8)15(9)13/h1-2,4-6H,3,7H2 |
InChI-Schlüssel |
DIAHHKVTQMIQJC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(C3=C2C=CC(=C3)Cl)C(=O)CBr |
Kanonische SMILES |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3C(=O)CBr)Cl |
Synonyme |
2-Bromo-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone; Bromomethyl 2,7-Dichloro-4-fluorenyl Ketone; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


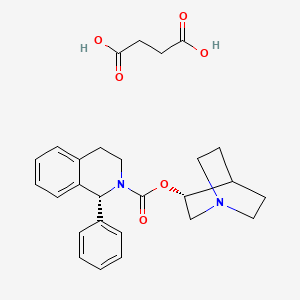
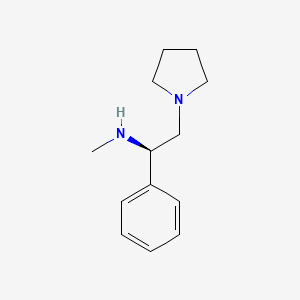

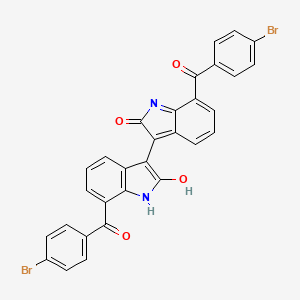
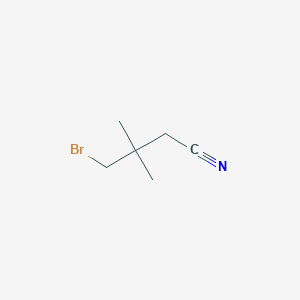
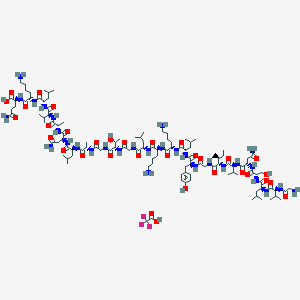

![Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride](/img/structure/B1147424.png)


